Fmoc-D-Ser(BSi)-OH

説明

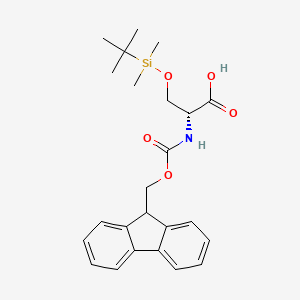

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyldimethylsilyl (TBDMS) protecting group. These protecting groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes.

科学的研究の応用

Peptide Synthesis

Fmoc-D-Ser(BSi)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. The stability of the BSi group under various reaction conditions enhances the efficiency of peptide synthesis by preventing premature reactions with other functional groups.

Key Benefits:

- Selective Deprotection: Allows for the controlled release of active sites during peptide assembly.

- Stability: The BSi group provides additional protection against hydrolysis, which is crucial during synthesis.

Drug Development

In pharmaceutical research, this compound plays a vital role in designing peptide-based drugs. Its incorporation into drug candidates can enhance bioavailability and stability, which are critical factors in therapeutic efficacy. Research has shown that D-serine derivatives can modulate biological activities, making them potential candidates for treating neurological disorders and infections.

Case Study:

A study demonstrated that D-serine derivatives significantly inhibited the attachment and biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as therapeutic agents against bacterial infections .

Bioconjugation

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly important in developing targeted drug delivery systems and diagnostic tools.

Applications:

- Targeted Therapy: Enhances the specificity of drug delivery to diseased tissues.

- Diagnostics: Used in creating biosensors that detect specific biomolecules.

Protein Engineering

Researchers utilize this compound to modify proteins for studying their structure and function. This modification is essential for understanding biological processes and developing new biotechnologies.

Advantages:

- Functional Studies: Allows for the exploration of protein interactions and functionalities.

- Therapeutic Development: Facilitates the design of protein-based therapeutics.

Analytical Chemistry

In analytical chemistry, this compound aids in techniques such as mass spectrometry, where it assists in the derivatization of amino acids and peptides. This derivatization improves detection sensitivity and quantification accuracy.

Usage:

- Mass Spectrometry: Enhances the ionization efficiency of peptides, leading to better analytical results.

- Chromatography: Improves separation and identification of complex mixtures.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Selective deprotection; enhanced stability |

| Drug Development | Design of peptide-based drugs | Increased bioavailability; therapeutic efficacy |

| Bioconjugation | Attachment of biomolecules | Targeted delivery; improved diagnostics |

| Protein Engineering | Modification for functional studies | Insights into protein interactions |

| Analytical Chemistry | Derivatization for mass spectrometry | Enhanced detection sensitivity |

作用機序

Target of Action

Fmoc-D-Ser(BSi)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid or N-alpha-(9-Fluorenylmethoxycarbonyl)-O-(t-butyldimethylsilyl)-D-serine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is added to the amino acid to prevent unwanted reactions. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the controlled linkage of amino acids, ensuring that the correct sequence is achieved. The removal of the Fmoc group is a key step in this pathway, allowing the newly added amino acid to react with the next one in the sequence .

Pharmacokinetics

It’s worth noting that the compound’s hydrophobicity and aromaticity, due to the fmoc moiety, can influence its behavior in a biological system .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . This can have various molecular and cellular effects, depending on the specific peptide being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s self-assembly features and potential applications can be tuned by controlling environmental parameters . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

TBDMS Protection: The hydroxyl group is protected using TBDMS chloride in the presence of a base such as imidazole.

Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed to streamline the process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups within the compound.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

Substitution: Conditions for nucleophilic substitution often involve bases like NaH (sodium hydride) or K2CO3 (potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols or amines.

類似化合物との比較

Similar Compounds

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine

- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid apart is its specific combination of protecting groups, which allows for highly selective reactions. This makes it particularly useful in the synthesis of complex peptides and other organic molecules where precision is crucial.

生物活性

Fmoc-D-Ser(BSi)-OH (N-Fmoc-O-benzyl-D-serine) is a synthetic amino acid used primarily in peptide synthesis and has garnered attention for its biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C₂₅H₂₃NO₅

- Molecular Weight : 417.47 g/mol

- CAS Number : 122889-11-6

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity. The benzyl group (Bzl) contributes to the hydrophobic character of the peptide, potentially influencing its interaction with biological membranes and receptors.

Research Findings

- Proteasome Inhibition : Studies have shown that derivatives of D-serine, including this compound, can modulate proteasome activity. This is significant in the context of treating diseases like cancer and neurodegenerative disorders where proteasome function is compromised .

- Antimicrobial Activity : Research indicates that certain D-serine derivatives exhibit antimicrobial properties. The incorporation of this compound into peptide sequences has been tested against various bacterial strains, demonstrating potential as an antimicrobial agent .

- Neuroprotective Effects : D-serine is known to play a critical role in neurotransmission as a co-agonist at NMDA receptors. Peptides containing this compound have been studied for their neuroprotective effects in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Proteasome Inhibition

In a study examining the specificity of proteasome inhibitors, this compound was included in a library of compounds tested for their ability to inhibit Plasmodium proteasomes selectively. The results indicated that certain modifications to the D-serine backbone could enhance selectivity for the parasite's proteasome over human enzymes, highlighting its potential in developing targeted therapies against malaria .

Study 2: Antimicrobial Peptides

Another study focused on synthesizing antimicrobial peptides using this compound as a key component. The synthesized peptides were tested against common pathogens such as E. coli and S. aureus, showing significant reductions in bacterial viability at micromolar concentrations. These findings support the potential use of D-serine derivatives in developing new antimicrobial agents .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201210-25-5 | |

| Record name | 201210-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。